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This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) regarding

strategies to lower the C49 to C54 phase transformation temperature of titanium disilicide
(TiSi₂).

Frequently Asked Questions (FAQs)
Q1: What is the significance of the C49 to C54 phase transformation in TiSi₂?

The C49 to C54 phase transformation is critical for the application of titanium disilicide in

microelectronics. The C49 phase, which forms at lower temperatures (around 450°C - 650°C),

is a metastable polymorph with high electrical resistivity (60-70 μΩ·cm).[1][2][3] The C54 phase

is the thermodynamically stable, low-resistivity phase (15-20 μΩ·cm) desired for use in contacts

and interconnects in integrated circuits.[1][2][3] A high transformation temperature can be

problematic for modern semiconductor manufacturing processes.

Q2: My C49-TiSi₂ film is not transforming to the C54 phase at the expected temperature. What

are the potential causes?

Several factors can inhibit the C49 to C54 transformation, leading to a higher transformation

temperature. These include:

Film Thickness: Thinner titanium films result in a higher transformation temperature.[4][5]
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Substrate Orientation: The transformation temperature is higher on Si(111) substrates

compared to Si(100) substrates.[4][5]

Linewidth: In patterned structures, the transformation becomes more difficult as the linewidth

decreases, an issue known as the "fine-line effect".[1][6]

Dopants: High concentrations of dopants like arsenic and phosphorus in the silicon substrate

can inhibit the transformation.[7][8]

Q3: What are the primary strategies to lower the C49-C54 transformation temperature?

Several effective methods have been developed to reduce the C49 to C54 transformation

temperature. These primarily focus on enhancing the nucleation density of the C54 phase. The

main strategies include:

Refractory Metal Ion Implantation: Implanting elements like Molybdenum (Mo) or Tungsten

(W) into the silicon substrate before titanium deposition.[1][9][10][11]

Titanium Alloying: Using a titanium alloy target (e.g., Ti-Ta, Ti-Nb, Ti-Mo) for sputtering

instead of pure titanium.[12][13]

Interlayer Deposition: Depositing a thin layer of a refractory metal, such as Tantalum (Ta),

between the silicon substrate and the titanium film.[2]

High-Temperature Sputtering (HTS) with Preamorphization Implantation (PAI): Combining a

silicon surface amorphization step with heating the substrate during titanium deposition.[14]

Troubleshooting Guides
Issue 1: C54 transformation temperature remains high
after Mo ion implantation.
Possible Cause: Incorrect ion implantation parameters or post-implantation annealing.

Troubleshooting Steps:

Verify Implantation Dose and Energy: Ensure the Molybdenum implantation was performed

at an appropriate dose and energy. A low dose may not provide sufficient nucleation sites.
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Pre-Titanium Deposition Anneal: An activation anneal after implantation and before titanium

deposition is crucial to remove implant-induced damage.[1] Without this step, defects can

interfere with the intended effect of the implanted species.

Check for Contamination: Ensure the silicon surface is clean before titanium deposition, as

contaminants can hinder the silicide reaction.

Click to download full resolution via product page

Issue 2: Inconsistent results with titanium-tantalum (Ti-
Ta) alloys.
Possible Cause: Incorrect alloy composition or annealing conditions.

Troubleshooting Steps:

Verify Alloy Concentration: The concentration of the alloying element is critical. For Ta,

concentrations in the range of 3-6 atomic % have been shown to be effective.[12]

Annealing Ramp Rate: The heating rate during annealing can influence the transformation

kinetics.[15] A controlled ramp rate, as specified in established protocols, should be used.

Atmosphere Control: The annealing ambient is important. A nitrogen atmosphere is often

used to prevent oxidation and the formation of titanium nitride on the surface.[3]
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Transformat
ion
Temperatur
e Reduction
(°C)

Resulting
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Resistivity

Reference(s
)

Ion

Implantation

Molybdenum

(Mo)

Implantation

Dose: 5e13

to 5e14

atoms/cm²

100 - 150
~15-20

µΩ·cm
[1][9][10][11]

Tungsten (W)

Implantation
-

Lesser

improvement

than Mo

- [1][9]

Alloying Ti-Ta Alloy
3.3 - 5.9 at.

% Ta
> 100 Low increase [12]

Ti-Nb Alloy < 10 at. % Nb ~50 Low increase [12][13]

Ti-Mo Alloy - ~50
Large

increase
[12][13]

Interlayer
Tantalum (Ta)

Interlayer

5 - 10 Å

thickness
~200

Low

resistivity

characteristic

of C54

[2]

High-Temp

Sputtering
PAI + HTS

PAI of Si

surface, Ti

sputtering at

450°C

Significant

reduction

Low

resistivity

C54

[14]

Experimental Protocols
Protocol 1: Molybdenum Ion Implantation for Lowered
C54-TiSi₂ Formation Temperature

Substrate Preparation: Start with lightly doped p-type Si(100) wafers.
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Ion Implantation: Implant Molybdenum (Mo) ions into the silicon substrate. A typical dose is

in the range of 5x10¹³ to 5x10¹⁴ atoms/cm².

Activation Anneal: Perform a post-implantation anneal to remove any crystal damage caused

by the implantation process. This is done before titanium deposition.

Titanium Deposition: Deposit a thin film of titanium onto the prepared silicon substrate.

Thermal Annealing: Perform a two-step rapid thermal annealing (RTA) process.

A low-temperature anneal (e.g., 600-650°C) to form the silicide.

A selective etch to remove unreacted titanium.

A higher-temperature anneal to transform the C49 phase to the C54 phase. With Mo

implantation, this temperature can be as low as 700°C, compared to over 750°C for

unimplanted samples.[1]

Protocol 2: Tantalum Interlayer for Lowered C54-TiSi₂
Formation Temperature

Substrate Preparation: Use clean Si(111) substrates.

Interlayer Deposition: In an ultra-high vacuum (UHV) system, deposit a thin (5-10 Å) layer of

Tantalum (Ta) onto the silicon substrate.

Titanium Deposition: Without breaking vacuum, sequentially deposit the titanium film (e.g.,

100 Å) on top of the Ta interlayer.

In-situ Annealing: Anneal the samples in-situ for 10 minutes at temperatures ranging from

500°C to 750°C in 50°C increments to observe the phase transformation. The transformation

temperature can be lowered by approximately 200°C with this method.[2] This approach has

also been shown to suppress surface agglomeration of the C54 film.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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